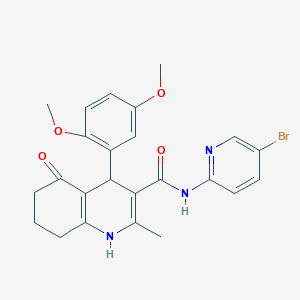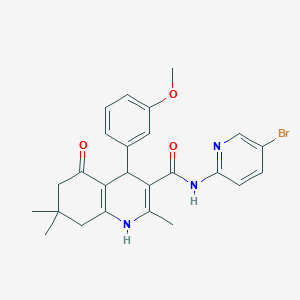
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an interesting candidate for further research.
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory activity through the inhibition of various enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been found to exhibit significant antioxidant activity, which may be beneficial in the prevention of various diseases. It has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is the further exploration of its anti-cancer and anti-inflammatory activity, with the aim of developing new treatments for cancer and inflammatory diseases. Another potential direction is the investigation of its potential use as a neuroprotective agent, with the aim of developing new treatments for neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most commonly used methods is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by cyclization with 2-aminobenzophenone in the presence of an acid catalyst. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by the reaction with 2-aminobenzophenone in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C28H22Cl2N2O2 |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
InChI-Schlüssel |
FNYKWBINXSGSCR-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)